molecular formula C55H72N8O15 B1262515 Micropeptin 88 Y

Micropeptin 88 Y

Cat. No. B1262515
M. Wt: 1085.2 g/mol
InChI Key: ROXJSZHCCCSPST-OIGTZMMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Micropeptin 88 Y is a natural product found in Cyanobacterium with data available.

Scientific Research Applications

Inhibition of Chymotrypsin

Micropeptin 88 Y, a cyclic depsipeptide isolated from Microcystis aeruginosa, exhibits significant inhibitory activity against chymotrypsin. This inhibition is linked to the specific amino acid residues attached to its structure (Yamaki et al., 2005).

Broader Applications in Ahp-cyclodepsipeptides Research

Micropeptin 88 Y falls under the category of Ahp-cyclodepsipeptides, which have shown potent serine protease inhibitory properties. Research in this domain contributes to a broader understanding of these compounds' isolation, structure, biosynthesis, and potential drug discovery applications (Köcher et al., 2020).

Insights into Protease Inhibitory Activities

Micropeptin 88 Y, along with other micropeptins, has been studied for their inhibitory effects on trypsin and chymotrypsin. These studies provide valuable insights into the structure-activity relationships of micropeptins, enhancing understanding of their biochemical properties and potential applications (Gesner-Apter & Carmeli, 2009).

Role in Drug Development and Structural Studies

Micropeptins, including Micropeptin 88 Y, serve as a focus in pharmaceutical research for their role as natural bioactive compounds. Their structures, when bound to certain enzymes like leucine aminopeptidase, provide valuable templates for the development of potent inhibitors in drug design (Kraft et al., 2006).

properties

Product Name

Micropeptin 88 Y

Molecular Formula

C55H72N8O15

Molecular Weight

1085.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-8-[(2S)-butan-2-yl]-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-2-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H72N8O15/c1-8-30(4)45-55(77)78-31(5)46(60-43(67)24-22-39(54(75)76)58-48(69)40(56-32(6)64)26-34-14-18-36(65)19-15-34)51(72)59-41(27-35-16-20-37(66)21-17-35)49(70)57-38-23-25-44(68)63(52(38)73)47(29(2)3)53(74)62(7)42(50(71)61-45)28-33-12-10-9-11-13-33/h9-21,29-31,38-42,44-47,65-66,68H,8,22-28H2,1-7H3,(H,56,64)(H,57,70)(H,58,69)(H,59,72)(H,60,67)(H,61,71)(H,75,76)/t30-,31+,38-,39-,40-,41-,42-,44+,45-,46-,47-/m0/s1

InChI Key

ROXJSZHCCCSPST-OIGTZMMPSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)C(C)C)O)CC4=CC=C(C=C4)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)C)O)CC4=CC=C(C=C4)O)NC(=O)CCC(C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)C

synonyms

micropeptin 88-Y

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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